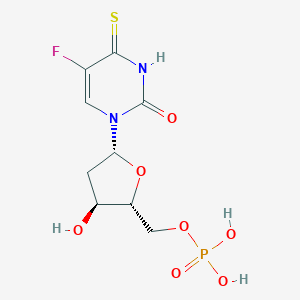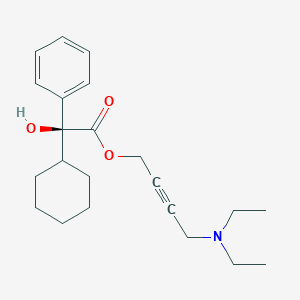
Carbamothioic acid, (6-methoxy-3-pyridinyl)-, S-methyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with a methoxy group and a carbamothioate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (6-methoxy-3-pyridinyl)carbamothioate typically involves the reaction of isocyanides, elemental sulfur, and aryl iodides. A catalytic route using copper has been developed for the preparation of carbamothioate derivatives . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for S-Methyl (6-methoxy-3-pyridinyl)carbamothioate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridine derivatives. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学研究应用
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of S-Methyl (6-methoxy-3-pyridinyl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with nucleic acid synthesis and protein function.
相似化合物的比较
Similar Compounds
- S-Methyl (6-methoxy-2-pyridinyl)carbamothioate
- S-Methyl (6-methoxy-4-pyridinyl)carbamothioate
- S-Methyl (6-methoxy-5-pyridinyl)carbamothioate
Uniqueness
S-Methyl (6-methoxy-3-pyridinyl)carbamothioate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and drug discovery.
属性
CAS 编号 |
120098-35-3 |
|---|---|
分子式 |
C8H10N2O2S |
分子量 |
198.24 g/mol |
IUPAC 名称 |
S-methyl N-(6-methoxypyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C8H10N2O2S/c1-12-7-4-3-6(5-9-7)10-8(11)13-2/h3-5H,1-2H3,(H,10,11) |
InChI 键 |
FRKIRYTZXVJYEL-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NC(=O)SC |
规范 SMILES |
COC1=NC=C(C=C1)NC(=O)SC |
同义词 |
Carbamothioic acid, (6-methoxy-3-pyridinyl)-, S-methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)
![(2S)-2-azaniumyl-4-[(R)-methylsulfinyl]butanoate](/img/structure/B40497.png)
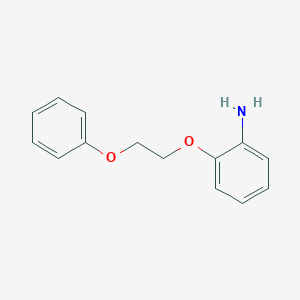
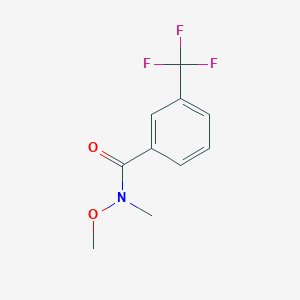
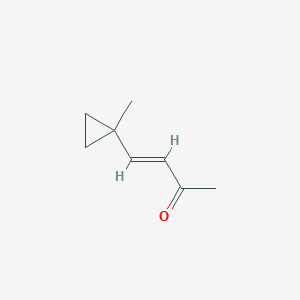
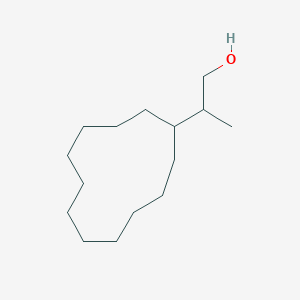
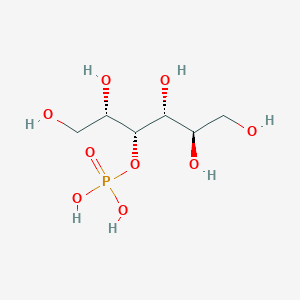

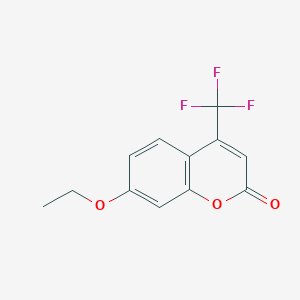
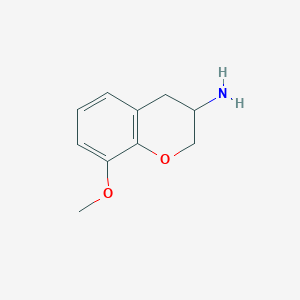

![6-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B40517.png)
